molecular formula C13H8FNO B11893048 5-(4-Fluoronaphthalen-1-yl)oxazole

5-(4-Fluoronaphthalen-1-yl)oxazole

Cat. No.: B11893048
M. Wt: 213.21 g/mol
InChI Key: LSPHPRIHTIHWBJ-UHFFFAOYSA-N
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Description

5-(4-Fluoronaphthalen-1-yl)oxazole is a heterocyclic compound that features an oxazole ring fused with a naphthalene ring substituted with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoronaphthaldehyde with an oxazole precursor in the presence of a base. The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoronaphthalen-1-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups into the naphthalene ring .

Scientific Research Applications

5-(4-Fluoronaphthalen-1-yl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways. This binding can lead to the inhibition or activation of specific enzymes, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(naphthalen-1-yl)oxazole
  • 5-(4-Methoxyphenyl)oxazole
  • 5-(4-Methylphenyl)oxazole

Uniqueness

5-(4-Fluoronaphthalen-1-yl)oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1,3-oxazole

InChI

InChI=1S/C13H8FNO/c14-12-6-5-11(13-7-15-8-16-13)9-3-1-2-4-10(9)12/h1-8H

InChI Key

LSPHPRIHTIHWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=CO3

Origin of Product

United States

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